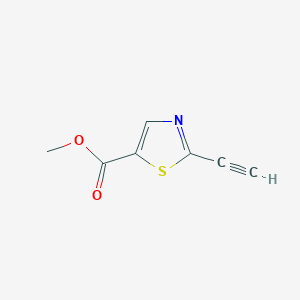

Methyl 2-ethynyl-1,3-thiazole-5-carboxylate

Description

Methyl 2-ethynyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an ethynyl group at position 2 and a methyl ester at position 3.

Properties

Molecular Formula |

C7H5NO2S |

|---|---|

Molecular Weight |

167.19 g/mol |

IUPAC Name |

methyl 2-ethynyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C7H5NO2S/c1-3-6-8-4-5(11-6)7(9)10-2/h1,4H,2H3 |

InChI Key |

HYMDHCXDWLJTLO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(S1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethynyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethynylmagnesium bromide with 5-chloro-1,3-thiazole-2-carboxylic acid methyl ester. The reaction is usually carried out in anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethynyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazoles or other derivatives.

Scientific Research Applications

Methyl 2-ethynyl-1,3-thiazole-5-carboxylate has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: It is being explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-ethynyl-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways in pathogens.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Several analogs of methyl 2-ethynyl-1,3-thiazole-5-carboxylate have been synthesized, differing in substituents at positions 2 and 4 of the thiazole ring. Key examples include:

Key Observations :

- The ethynyl group in the target compound offers alkyne reactivity for click chemistry or further functionalization, distinct from amino or peptide-linked analogs.

- Aromatic substituents (e.g., diphenylamino) enhance planar stacking, as seen in crystallographic studies , whereas aliphatic groups (e.g., methyl) improve metabolic stability in drug design .

Physicochemical Properties

- Crystallinity: Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate exhibits a monoclinic crystal system (space group P21/c) with unit cell dimensions a = 9.573 Å, b = 19.533 Å, and c = 9.876 Å .

- Thermal Stability: Ethyl 2-(amidinoamino)-4-methyl-1,3-thiazole-5-carboxylate shows higher melting points due to intermolecular hydrogen bonding from the amidine group .

Biological Activity

Methyl 2-ethynyl-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, recognized for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound possesses a thiazole ring structure that is crucial for its biological activity. The ethynyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability, which are critical factors in drug design and efficacy .

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the reported IC50 values for this compound and its derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 1.98 ± 0.12 | |

| This compound | A549 (Lung) | 1.61 ± 0.15 | |

| Methyl derivatives | Various Cancer Lines | 0.37 - 0.86 |

The compound has shown significant antiproliferative activity with GI50 values ranging from 37 to 86 nM against human cancer cell lines, indicating its potential as a lead compound for further development .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific targets related to cancer cell proliferation. Studies suggest that it may inhibit the epidermal growth factor receptor (EGFR) and mutant BRAF pathways, which are critical in many cancers .

In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Beyond its anticancer properties, this compound exhibits notable antimicrobial activity. Research indicates that thiazole derivatives often demonstrate significant activity against various bacterial strains. The following table outlines the antimicrobial efficacy of this compound:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | < 10 | |

| Escherichia coli | < 20 | |

| Pseudomonas aeruginosa | < 15 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

- Case Study on Anticancer Activity : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to controls. The study utilized flow cytometry to assess apoptosis rates and found that approximately 60% of treated cells underwent apoptosis after 48 hours .

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics like penicillin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.